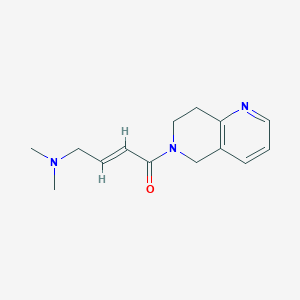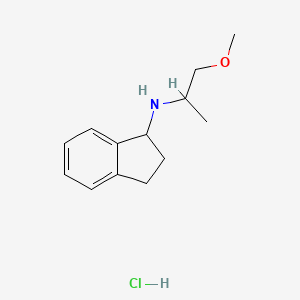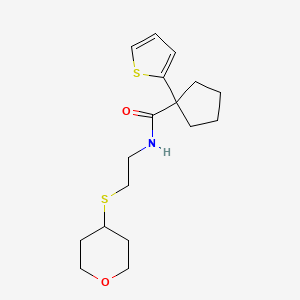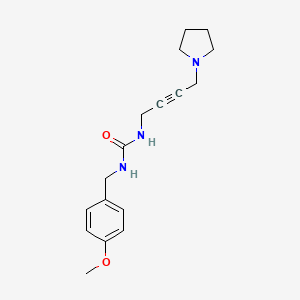
(E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmaceuticals, and biochemistry. This compound has been studied extensively for its unique properties, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail.
Mécanisme D'action
The mechanism of action of (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one can prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential applications in medicine, (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one has also been studied for its biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of various signaling pathways that are involved in cell growth and proliferation. Furthermore, it has also been shown to modulate the expression of various genes that are involved in inflammation and immune response, indicating that it may have potential applications in the treatment of various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one for lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and proteins, making it an effective tool for studying their function and regulation. Furthermore, its unique chemical structure and properties make it a valuable tool for studying various biological processes and pathways.
However, there are also some limitations associated with the use of (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one in lab experiments. One of the main limitations is its potential toxicity, as studies have shown that high concentrations of this compound can be toxic to cells and tissues. Therefore, careful consideration must be given to the dosage and concentration used in experiments to ensure that they do not cause unwanted side effects.
Orientations Futures
There are several future directions for research on (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one. One potential direction is to further investigate its potential applications in the treatment of cancer and other diseases. This could involve studying its effects on various cancer cell lines and animal models to determine its efficacy and safety.
Another potential direction is to investigate its mechanism of action in more detail. This could involve studying its interactions with various enzymes and proteins to determine how it inhibits their activity and how this affects cell growth and proliferation.
Finally, future research could also focus on developing new derivatives of (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one with improved potency and specificity. This could involve modifying its chemical structure to enhance its activity or to target specific enzymes or proteins more effectively.
Méthodes De Synthèse
The synthesis of (E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one involves a series of chemical reactions, including the reaction of 4-(dimethylamino)but-2-en-1-one with 7,8-dihydro-5H-1,6-naphthyridine in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product in high yield and purity.
Applications De Recherche Scientifique
(E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an antitumor agent, with studies suggesting that it may be effective in the treatment of various types of cancer. Furthermore, it has also shown potential as an anti-inflammatory agent, with studies indicating that it may be effective in reducing inflammation in various tissues.
Propriétés
IUPAC Name |
(E)-1-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-16(2)9-4-6-14(18)17-10-7-13-12(11-17)5-3-8-15-13/h3-6,8H,7,9-11H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTMZRDRBNCADM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCC2=C(C1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(7,8-Dihydro-5H-1,6-naphthyridin-6-yl)-4-(dimethylamino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)
![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)
![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)


![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)




![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)